3-(全氟乙基)吡啶-2-胺

描述

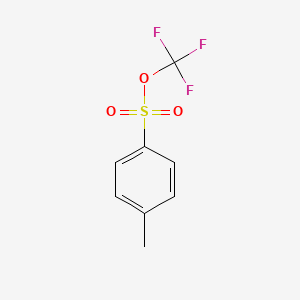

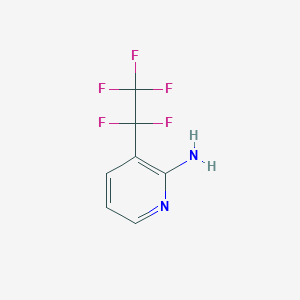

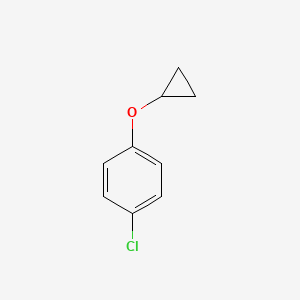

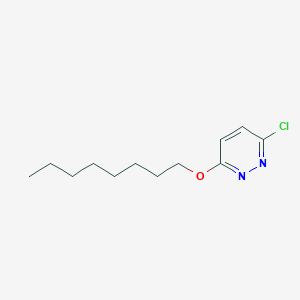

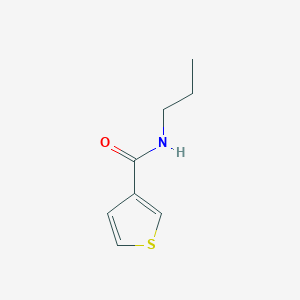

3-(Perfluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H5F5N2. It has a molecular weight of 212.12. It is also known as 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-(Perfluoroethyl)pyridin-2-amine, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Perfluoroethyl)pyridin-2-amine include a molecular weight of 248.58 and a melting point of 127-128 degrees Celsius . It is a powder at room temperature .科学研究应用

氧化和反应性

- 化学选择性氧化: 3-(全氟乙基)吡啶-2-胺在氧化反应中显示出化学选择性。例如,叔胺可以与全氟顺式-2,3-二烷基恶二唑烷酮反应,从而高产率生成 N-氧化物。这个过程展示了化学选择性和非对映选择性,尤其是在不同溶剂条件下烯基取代吡啶的反应中 (Arnone 等人,1998)。

配位化学和金属配合物

- 形成铂配合物: 3-(全氟乙基)吡啶-2-胺可以参与形成反式铂(II)配合物。这些配合物,尤其当配体具有长全氟链时,可能表现出热激活特性。这些特性对于研究此类配合物在溶液中的稳定性、反应性和在诸如抗癌治疗等领域的潜在应用非常有用 (Cabrera 等人,2019)。

亲电氟化

- 吡啶的选择性氟化: 对吡啶和相关含氮芳烃中氮相邻的碳位点进行位置选择性氟化具有重大意义。3-(全氟乙基)吡啶-2-胺可能参与利用更温和、更安全的氟化方法的反应,这对于医药研究中化合物的开发至关重要 (Fier 和 Hartwig,2013)。

合成和应用

- 螺旋银(I)配位聚合物的合成: 灵活的不对称双(吡啶基)配体(可以包括 3-(全氟乙基)吡啶-2-胺)用于合成螺旋银(I)配位聚合物。这些聚合物的特点是具有独特的结构和性质,例如交替螺旋链和发光发射,在材料科学中具有潜在应用 (Zhang 等人,2013)。

安全和危害

作用机制

Biochemical Pathways

Pyrimidin-2-amines, like 3-(Perfluoroethyl)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities . These activities are similar to those of antiviral and immunosuppressive agents .

Result of Action

For instance, a specific compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

生化分析

Biochemical Properties

The exact biochemical properties of 3-(Perfluoroethyl)pyridin-2-amine are not well-known due to limited available research. It is known that pyridine derivatives can have significant biological activities, including acting as protein kinase inhibitors for cancer treatment .

Cellular Effects

The specific cellular effects of 3-(Perfluoroethyl)pyridin-2-amine are not well-documented in the literature. Pyridine derivatives have been shown to have effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of 3-(Perfluoroethyl)pyridin-2-amine is not well-understood due to limited research. Pyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

属性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWGQQYGHPAZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)